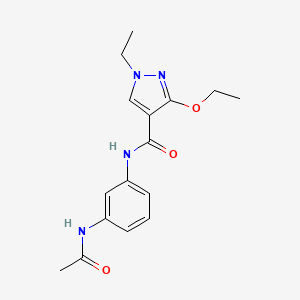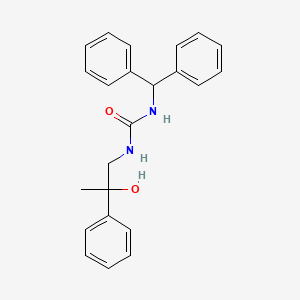
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide, commonly known as Fasinumab, is a monoclonal antibody that targets nerve growth factor (NGF) and is currently being researched for its potential use in treating chronic pain.
科学的研究の応用
Kinase Inhibition
This compound is useful as a kinase inhibitor , specifically as an inhibitor of Bruton’s tyrosine kinase (BTK) . Kinases are enzymes that control the transfer of phosphate groups from phosphate donor groups to specific substrates . BTK plays a key role in the B-cell receptor (BCR) signaling pathway of B-cells, which is required for the development, activation, and survival of B-cells .
Cancer Treatment
The compound’s ability to inhibit BTK makes it potentially useful in the treatment of cancer , particularly B-cell malignancies that are dependent on BCR signaling, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL) .
Treatment of Lymphoma and Leukemia
The compound’s BTK inhibitory properties also make it potentially useful in the treatment of lymphoma and leukemia . These are types of cancer that affect the lymphatic system and blood cells, respectively .
Treatment of Immunological Diseases
The compound could be used in the treatment of immunological diseases . BTK is expressed in specific myeloid cells including monocytes/macrophages, neutrophils, and mast cells. In these myeloid cells, BTK has been indicated in the immune complex-mediated activation of FcγR and FcεR, which is believed to contribute to the pathogenesis of rheumatoid arthritis (RA) .
Pharmaceutical Manufacturing
The compound is also used in the manufacture of bulk active pharmaceutical ingredients . This involves the production of large quantities of the compound, which can then be used in the formulation of various pharmaceutical products .
Drug Development
The compound is used in drug development . This involves the use of the compound in the creation of new drugs, which can then be tested for safety and efficacy before being approved for use in humans .
特性
IUPAC Name |
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h5-7,10-11,15-16H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQNNKNNMBQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2581209.png)


![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)

![N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2581217.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime](/img/structure/B2581218.png)


![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)


![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)